9,9-dimethyl-9H-fluorene-2-sulfonamide
Description
Properties
CAS No. |
2613385-86-5 |
|---|---|
Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
Fluorene reacts with methyl chloride or dimethyl sulfate in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method, however, risks polysubstitution and requires stringent temperature control.
Reaction conditions :
Hydroxymethylation-Reduction
A two-step approach involves hydroxymethylation with paraformaldehyde followed by reduction:
-
Hydroxymethylation :
Fluorene reacts with paraformaldehyde in dimethyl sulfoxide (DMSO) under basic conditions (NaOH) to form 9,9-bis(hydroxymethyl)fluorene . -
Reduction :
The diol intermediate is reduced using LiAlH₄ or catalytic hydrogenation to yield 9,9-dimethylfluorene .
Advantages : Higher regioselectivity and fewer byproducts compared to direct alkylation.
Sulfonation and Sulfonyl Chloride Formation
Sulfonation at the 2-Position
Sulfonation of 9,9-dimethylfluorene is performed using concentrated sulfuric acid or chlorosulfonic acid. The 2-position is favored due to electronic and steric effects.
Optimized conditions :
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 9,9-dimethyl-9H-fluorene-2-sulfonyl chloride .
Key parameters :
-
Reagent : Excess SOCl₂ (3 equiv).
-
Solvent : Toluene.
-
Temperature : Reflux (110°C), 4 hours.
-
Yield : 85–90%.
Amidation to Sulfonamide
The sulfonyl chloride reacts with amines to form sulfonamides. For 9,9-dimethyl-9H-fluorene-2-sulfonamide , the preferred amine is ammonia or a substituted aniline.
Direct Amidation with Ammonia
Procedure :
-
Dissolve 9,9-dimethyl-9H-fluorene-2-sulfonyl chloride in dry THF.
-
Add aqueous ammonia (28%) dropwise at 0°C.
-
Stir for 12 hours at room temperature.
Coupling with Substituted Anilines
For derivatives like N-(2,3-dimethylphenyl)-9,9-dimethyl-9H-fluorene-2-sulfonamide :
-
Combine the sulfonyl chloride with 2,3-dimethylaniline in dichloromethane.
-
Add triethylamine (base) to scavenge HCl.
Workup :
-
Wash with dilute HCl to remove excess amine.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate).
Comparative Analysis of Methods
| Step | Method 1 (Friedel-Crafts) | Method 2 (Hydroxymethylation) | Method 3 (Direct Sulfonation) |
|---|---|---|---|
| Methylation Yield | 60–75% | 85–90% | N/A |
| Sulfonation Time | 6 hours | 8 hours | 6 hours |
| Overall Yield | 50–60% | 70–75% | 65–70% |
| Key Advantage | Simplicity | Higher purity | Scalability |
Notes :
-
Method 2 (hydroxymethylation) is preferred for industrial-scale synthesis due to superior yields.
-
Direct sulfonation (Method 3) avoids intermediate steps but requires precise stoichiometry.
Challenges and Optimization Strategies
Regioselectivity in Sulfonation
Electronic effects from the 9,9-dimethyl groups direct sulfonation to the 2-position. Computational studies (DFT) confirm that the 2-site has the lowest activation energy due to resonance stabilization.
Byproduct Mitigation
Chemical Reactions Analysis
9,9-Dimethyl-9H-fluorene-2-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
9,9-Dimethyl-9H-fluorene-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,9-dimethyl-9H-fluorene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural Features of Fluorene Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The sulfonamide group (-SO₂NH₂) in the target compound is strongly electron-withdrawing, enhancing oxidative stability compared to the electron-donating amine (-NH₂) in 9,9-dimethyl-9H-fluoren-2-amine .
- Halogenated Derivatives : Bromine or iodine substituents (e.g., 2,7-dibromo-9,9-dimethylfluorene) enable cross-coupling reactions (e.g., Suzuki-Miyaura), making them intermediates for OLED materials, whereas sulfonamides are more suited for charge injection layers .
- Nitrile vs.
Electronic and Optical Properties
Table 2: Comparative Electronic Properties
Key Findings :
- The sulfonamide group lowers the HOMO level (-5.8 eV) compared to the amine derivative (-5.3 eV), aligning it better with common cathode materials (e.g., Al, Ag) for efficient electron injection .
- Silicafluorene derivatives (e.g., 9,9-diphenyl-9H-9-silafluorene) exhibit deeper HOMO levels, making them superior hosts for red phosphorescent OLEDs .
Q & A
Q. What are the recommended purification methods for 9,9-dimethyl-9H-fluorene-2-sulfonamide to achieve >99% purity?
Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) are effective for purification. High-purity grades (99.5%) are confirmed via HPLC and melting point analysis (166–170°C) . For large-scale batches, fractional crystallization under controlled cooling rates minimizes impurities like unreacted fluorene precursors .
Q. How can researchers confirm the structural identity of 9,9-dimethyl-9H-fluorene-2-sulfonamide?
Use a combination of spectroscopic techniques:
- 1H/13C NMR : Look for characteristic sulfonamide proton signals at δ 7.8–8.2 ppm and methyl group singlet integration for the dimethyl-fluorene moiety.
- Mass Spectrometry (MS) : The molecular ion peak at m/z 285.34 (calculated for C₁₅H₁₅NO₂S) confirms the molecular weight .
- FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
Q. What safety precautions are critical when handling this compound?
The compound may cause skin/eye irritation (H315/H319 hazard codes). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse with water for 15 minutes and consult a physician. Store at room temperature in airtight containers away from light .
Advanced Research Questions
Q. How can researchers optimize Suzuki–Miyaura cross-coupling reactions using 9,9-dimethyl-9H-fluorene-2-sulfonamide derivatives?
Substitute the sulfonamide group with a boronic acid moiety (e.g., 9,9-dimethylfluorene-2-boronic acid) for cross-coupling. Optimize conditions:
Q. How do structural modifications (e.g., halogenation) impact the photophysical properties of this compound?
Bromination at the 7-position (e.g., 2,7-dibromo-9,9-dimethyl-9H-fluorene) red-shifts fluorescence emission by ~30 nm due to increased conjugation. Use X-ray crystallography (e.g., Acta Crystallographica data) to correlate crystal packing with quantum yield variations . For computational modeling, DFT studies (B3LYP/6-31G*) predict HOMO-LUMO gaps altered by electron-withdrawing sulfonamide groups .
Q. What strategies resolve contradictory data in solubility studies of 9,9-dimethyl-9H-fluorene-2-sulfonamide?
Discrepancies in solubility (e.g., DMSO vs. toluene) arise from polymorphic forms. Characterize polymorphs via:
Q. How can researchers mitigate byproduct formation during sulfonamide synthesis?
Common byproducts include sulfonic acid derivatives due to over-oxidation. Control reaction stoichiometry:
- Use 1.1 equiv. of chlorosulfonic acid at 0°C to limit side reactions.
- Quench excess reagents with NaHCO₃ immediately post-reaction.
Purify via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .
Methodological Notes
- Spectral Data Interpretation : Cross-validate NMR shifts with fluorene analogs (e.g., 4,7-difluoro-9H-fluoren-2-amine) to confirm substitution patterns .
- Crystallography : Refer to Acta Crystallographica Section E for fluorene derivative structures to guide single-crystal growth protocols .
- Hazard Management : Follow GHS guidelines for waste disposal; incinerate sulfonamide-contaminated materials at >800°C .
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